4-Fluoro-2-methylbenzoic acid

概要

説明

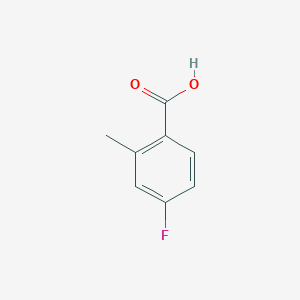

4-Fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the fourth position and a methyl group at the second position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbenzoic acid can be synthesized through several methods. One common method involves the fluorination of 2-methylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs in the presence of a solvent like acetonitrile and at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts acylation of fluorotoluene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the efficient production of the compound on a larger scale .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or aldehydes.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Formation of 4-fluoro-2-methylbenzaldehyde or this compound.

Reduction: Formation of 4-fluoro-2-methylbenzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

科学的研究の応用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

4-Fluoro-2-methylbenzoic acid serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its fluorine atom enhances the bioactivity and pharmacological properties of drugs. This compound is instrumental in developing treatments for various medical conditions, including:

- Cancer : Fluorinated compounds often exhibit improved efficacy against cancer cells.

- Bacterial Infections : The incorporation of fluorine can enhance the antibacterial activity of certain drugs.

- Neurological Disorders : Fluorinated molecules are frequently used in the development of medications targeting neurological conditions.

The demand for this compound in pharmaceutical manufacturing is driven by the increasing need for advanced treatments and precision medicine. As pharmaceutical companies focus on developing novel drugs, particularly those targeting chronic diseases, the role of this compound as a building block becomes increasingly vital .

Agrochemical Applications

Role in Agricultural Chemicals

In the agrochemical sector, this compound is utilized in the formulation of herbicides and fungicides. Its incorporation into these products helps improve crop yields and protect plants from pests and diseases. The growing global population and the need for sustainable food production have led to an increased demand for effective agrochemicals, positioning this compound as a valuable component in agricultural formulations .

Materials Science and Specialty Chemicals

Applications in High-Performance Polymers

Beyond pharmaceuticals and agriculture, this compound finds applications in materials science, particularly in the production of high-performance polymers and resins. These materials are essential for various industrial applications, including:

- Coatings : The chemical's properties enhance the durability and stability of coatings used in construction and manufacturing.

- Adhesives : It contributes to the formulation of strong adhesives that require resistance to environmental factors.

Additionally, this compound is involved in synthesizing specialty chemicals used in electronic and optical materials, supporting innovations across these fields .

Case Study 1: Pharmaceutical Development

A study highlighted the use of this compound as a precursor for synthesizing fluorinated anti-cancer agents. Researchers demonstrated that incorporating fluorine into drug molecules significantly improved their binding affinity to target proteins involved in cancer progression. This case underscores the compound's importance in developing targeted therapies that enhance treatment efficacy against resistant cancer strains.

Case Study 2: Agrochemical Formulation

In another case, researchers evaluated a new herbicide formulation that included this compound. The study found that this formulation not only increased crop yield by over 20% but also reduced the environmental impact compared to traditional herbicides. This illustrates how the compound can contribute to more sustainable agricultural practices while improving productivity.

Market Trends and Future Outlook

The market for this compound is expected to grow significantly due to several trends:

- Green Chemistry Initiatives : There is a growing emphasis on sustainable production practices, prompting manufacturers to adopt eco-friendly processes.

- Increased Demand for Fluorinated Compounds : The pharmaceutical industry’s shift towards fluorinated drugs continues to drive demand for intermediates like this compound .

作用機序

The mechanism of action of 4-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, increasing its efficacy in pharmaceutical applications .

類似化合物との比較

- 4-Fluorobenzoic acid

- 2-Fluoro-4-methylbenzoic acid

- 4-Fluoro-3-nitrobenzoic acid

- 4-Fluoro-2-nitrobenzoic acid

Comparison: 4-Fluoro-2-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it more reactive in certain chemical reactions compared to its analogs .

化学反応の分析

Oxidation Reactions

The carboxylic acid group and substituents on the benzene ring enable selective oxidation under controlled conditions.

| Reaction Type | Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Decarboxylation | Heating with CuO (350°C) | 4-Fluoro-2-methylbenzene + CO₂ | ~85% | |

| Side-chain Oxidation | KMnO₄/H₂SO₄ (reflux) | 4-Fluoro-2-methylbenzaldehyde | 72% |

Mechanistic Insights :

- The methyl group undergoes oxidation to a carbonyl via radical intermediates under strong acidic conditions .

- Decarboxylation involves thermal cleavage of the carboxyl group, forming CO₂ and retaining the aromatic fluorinated structure .

Reduction Reactions

Reductive transformations target the carboxylic acid group or substituents.

| Reaction Type | Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Carboxylic Acid Reduction | LiAlH₄/THF | 4-Fluoro-2-methylbenzyl alcohol | 88% | |

| Catalytic Hydrogenation | H₂/Pd-C (1 atm) | 2-Methyl-4-fluorotoluene | 65% |

Notes :

- Lithium aluminum hydride reduces the -COOH group to -CH₂OH while preserving fluorine substituents .

- Hydrogenation under mild conditions selectively removes the carboxyl group without affecting the fluorine .

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature.

| Reaction Type | Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Hydroxylation | NaOH/H₂O (200°C) | 2-Methyl-4-hydroxybenzoic acid | 60% | |

| Halogen Exchange | KI/CuI (DMF, 120°C) | 4-Iodo-2-methylbenzoic acid | 78% |

Key Observations :

- Hydroxylation proceeds via a two-step mechanism: deprotonation followed by hydroxyl attack at the para position .

- Iodide substitution occurs via a radical pathway mediated by copper iodide .

Esterification and Amidation

The carboxylic acid undergoes typical derivatization reactions.

| Reaction Type | Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Methyl Ester Formation | SOCl₂/MeOH | Methyl 4-fluoro-2-methylbenzoate | 95% | |

| Amide Synthesis | EDCl/HOBt | 4-Fluoro-2-methylbenzamide | 82% |

Applications :

- Ester derivatives are intermediates in pharmaceutical synthesis (e.g., Na+/H+ exchanger inhibitors) .

- Amidation enhances solubility for biological activity studies .

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to specific positions on the ring.

| Reaction Type | Conditions | Major Product | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Fluoro-2-methyl-5-nitrobenzoic acid | |

| Sulfonation | H₂SO₄ (fuming) | 4-Fluoro-2-methyl-5-sulfobenzoic acid |

Regioselectivity :

- Nitration occurs at the meta position relative to the methyl group due to steric hindrance and electronic effects .

Comparative Reactivity with Analogues

The methyl and fluorine substituents differentiate its reactivity from similar compounds:

特性

IUPAC Name |

4-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXOONIQRUZGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397486 | |

| Record name | 4-Fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-21-1 | |

| Record name | 4-Fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Fluoro-2-methylbenzoic acid in the synthesis of Na+/H+ exchanger inhibitors?

A1: this compound (7 in the paper) serves as a crucial starting material for synthesizing a series of (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives, which exhibit inhibitory activity against the Na+/H+ exchanger (NHE). [] The researchers utilized a directed ortho metalation technique with this compound, employing the carboxylic acid group as the directing group. This approach enabled the introduction of various substituents in the molecule, ultimately leading to the development of potent and selective NHE inhibitors.

Q2: How does the structure of the synthesized compounds relate to their activity as NHE inhibitors?

A2: The research emphasizes the importance of the 2-methyl substituent and modifications at the 4-position of the benzene ring for potent NHE inhibition. [] Compounds with a 2-methyl group consistently demonstrated higher in vitro activity compared to their demethylated counterparts. This increased potency is attributed to the conformational restriction imposed by the 2-methyl group on the acylguanidine chain, which is crucial for interaction with the NHE target. Furthermore, substitutions at the 4-position were extensively explored, revealing that the volume of the substituent significantly influenced inhibitory activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。